PS47

Description

Properties

IUPAC Name |

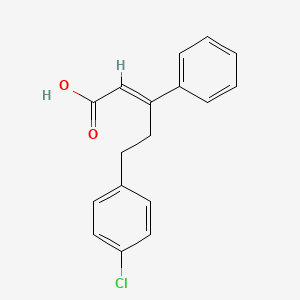

(E)-5-(4-chlorophenyl)-3-phenylpent-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15ClO2/c18-16-10-7-13(8-11-16)6-9-15(12-17(19)20)14-4-2-1-3-5-14/h1-5,7-8,10-12H,6,9H2,(H,19,20)/b15-12+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLJYFDRQFPQGNY-NTCAYCPXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=CC(=O)O)CCC2=CC=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C(=C/C(=O)O)/CCC2=CC=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Core of PS47

For Researchers, Scientists, and Drug Development Professionals

Introduction

PS47, with the systematic name 5-(4-chlorophenyl)-3-phenyl-2E-pentenoic acid, is a specific chemical compound utilized in biomedical research primarily as a negative control. It is the inactive E-isomer of PS48, a known allosteric activator of the enzyme 3-phosphoinositide-dependent protein kinase-1 (PDK1). Understanding the properties and behavior of this compound is crucial for the accurate interpretation of experimental results involving its active counterpart, PS48, and for dissecting the PDK1 signaling pathway. This guide provides a comprehensive overview of the chemical structure, properties, and relevant experimental context of this compound.

Chemical Structure and Properties

This compound is a chlorophenylpentenoic acid derivative. Its structure is characterized by a pentenoic acid backbone with a phenyl group at the third position and a 4-chlorophenyl group at the fifth position. The "2E" designation in its systematic name indicates the stereochemistry at the double bond between the second and third carbons.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Chemical Formula | C17H15ClO2 | MedChemExpress |

| Molecular Weight | 286.75 g/mol | MedChemExpress |

| CAS Number | 1180676-33-8 | Not explicitly found for this compound, but associated with related compounds. |

| Appearance | Solid | Inferred from supplier data. |

| Solubility | Soluble in DMSO | MedChemExpress |

| Binding Affinity to PDK1 (Kd) | >200 µM | MedChemExpress[1] |

Role as a Negative Control in PDK1 Signaling

This compound's primary utility in research stems from its structural similarity but functional inactivity compared to PS48. PS48 acts as an allosteric activator of PDK1 by binding to the PIF-binding pocket, a regulatory site on the kinase. This binding induces a conformational change that enhances PDK1's catalytic activity, leading to the phosphorylation of its downstream targets, most notably the protein kinase Akt.

In contrast, this compound, despite being the E-isomer of PS48, exhibits a very low binding affinity for the PIF-pocket of PDK1 (Kd > 200 µM)[1]. This lack of significant binding renders it incapable of allosterically activating the enzyme. Therefore, in cellular or in vitro kinase assays, this compound serves as an ideal negative control. Its use allows researchers to confirm that the observed effects of PS48 are specifically due to PDK1 activation and not to off-target effects or general properties of the chemical scaffold.

The PDK1 Signaling Pathway

The PDK1 signaling pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and metabolism. The activation of this pathway is initiated by upstream signals, such as growth factors, which activate phosphoinositide 3-kinase (PI3K). PI3K then generates phosphatidylinositol (3,4,5)-trisphosphate (PIP3) at the cell membrane. PIP3 acts as a docking site for both PDK1 and its substrate, Akt. This co-localization facilitates the phosphorylation and activation of Akt by PDK1. Activated Akt then goes on to phosphorylate a multitude of downstream targets, orchestrating various cellular responses.

Caption: PDK1 Signaling Pathway and the role of PS48 and this compound.

Experimental Protocols

The primary experimental application of this compound is as a negative control in kinase assays designed to investigate the activity of PS48 on PDK1. A general protocol for such an assay is outlined below.

In Vitro PDK1 Kinase Assay

Objective: To determine the effect of PS48 on PDK1 activity, using this compound as a negative control.

Materials:

-

Recombinant human PDK1 enzyme

-

PDK1 substrate (e.g., a peptide containing the Akt1 activation loop sequence)

-

ATP (γ-32P-ATP for radiometric detection, or unlabeled ATP for other detection methods)

-

PS48 and this compound, dissolved in DMSO

-

Kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 0.5 mM DTT, 0.1 mg/mL BSA)

-

Detection reagents (e.g., phosphocellulose paper and scintillation counter for radiometric assay; ADP-Glo™ Kinase Assay kit for luminescence-based detection)

Procedure:

-

Prepare Compound Dilutions: Serially dilute PS48 and this compound in DMSO to achieve a range of desired final assay concentrations. The final DMSO concentration in the assay should be kept constant across all conditions (typically ≤1%).

-

Set up Kinase Reactions: In a microplate, combine the kinase assay buffer, PDK1 enzyme, and the PDK1 substrate.

-

Add Compounds: Add the diluted PS48, this compound, or DMSO (vehicle control) to the appropriate wells.

-

Initiate Reaction: Start the kinase reaction by adding ATP.

-

Incubate: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specific period (e.g., 30 minutes).

-

Terminate Reaction: Stop the reaction by adding a stop solution (e.g., EDTA for chelation of Mg2+).

-

Detect Phosphorylation: Quantify the amount of substrate phosphorylation using the chosen detection method.

-

Data Analysis: Plot the measured kinase activity against the concentration of PS48 and this compound. The results are expected to show a dose-dependent increase in PDK1 activity with PS48, while this compound should show no significant effect on activity compared to the vehicle control.

Caption: General workflow for an in vitro PDK1 kinase assay.

Conclusion

This compound is an indispensable tool for researchers studying the PDK1 signaling pathway. Its structural relationship to the PDK1 activator PS48, combined with its functional inactivity, provides a robust negative control for elucidating the specific effects of allosteric PDK1 activation. The information and protocols provided in this guide are intended to support the design and interpretation of experiments in this critical area of cell signaling research.

References

The Compound PS-47: A Technical Guide to its Role as a Negative Control in PDK1-Targeted Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

PS-47 is a synthetic small molecule, chemically identified as 5-(4-chlorophenyl)-3-phenyl-2E-pentenoic acid. It is primarily known in the scientific community not for its biological activity, but for its crucial role as an inactive control compound in the study of 3-phosphoinositide-dependent protein kinase 1 (PDK1). PS-47 is the inactive E-isomer of PS-48, a potent allosteric activator of PDK1. Due to its structural similarity but lack of significant biological effect on PDK1, PS-47 serves as an essential tool for validating the specificity of PS-48's actions and for dissecting the PDK1 signaling pathway. This guide provides a comprehensive overview of PS-47, focusing on its mechanism of inaction, relevant quantitative data, and detailed experimental protocols where it is used as a negative control.

Core Concept: The Role of PS-47 as a Negative Control

In experimental biology and drug development, a negative control is a sample or condition that is not expected to produce a result. The use of a well-characterized negative control is fundamental to ensuring that an observed effect is due to the variable being tested and not to other, non-specific factors. PS-47 fulfills this role for its active counterpart, PS-48. By demonstrating that PS-47 does not elicit the same biological responses as PS-48, researchers can confidently attribute the effects of PS-48 to its specific interaction with and activation of PDK1.

It is important to note that some commercial suppliers have erroneously listed PS-47 as an inhibitor of the JAK-STAT pathway. However, the primary scientific literature and more detailed product specifications from other vendors consistently define PS-47 as an inactive derivative of the PDK1 activator PS-48, and there is no credible evidence to support its role as a JAK-STAT inhibitor.

Quantitative Data Summary

The defining characteristic of PS-47 is its significantly reduced affinity for PDK1 compared to its active isomer, PS-48. This lack of binding is the basis for its use as a negative control. The available quantitative data is summarized in the table below.

| Compound | Target | Assay Type | Parameter | Value | Reference |

| PS-47 | PDK1 | Binding Assay | Dissociation Constant (Kd) | >200 µM | [1] |

| PS-48 | PDK1 | Binding Assay | Dissociation Constant (Kd) | ~10 µM | [1] |

Signaling Pathway

The primary signaling pathway relevant to the study of PS-47 and its active isomer, PS-48, is the PDK1 signaling cascade. PDK1 is a master kinase that plays a crucial role in the PI3K/AKT signaling pathway, which is central to cell growth, proliferation, survival, and metabolism. PS-48 allosterically activates PDK1, leading to the phosphorylation and activation of downstream targets such as AKT. PS-47, being inactive, does not stimulate this pathway.

PDK1 Signaling Pathway and the action of PS-48 and PS-47.

Experimental Protocols

The following are detailed methodologies for key experiments where PS-47 is used as a negative control.

In Vitro PDK1 Kinase Assay

This assay measures the ability of a compound to modulate the kinase activity of PDK1 by quantifying the phosphorylation of a substrate peptide.

Materials:

-

Recombinant human PDK1 enzyme

-

PDK1 substrate peptide (e.g., a peptide derived from the activation loop of AKT)

-

PS-48 (positive control)

-

PS-47 (negative control)

-

ATP

-

Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)

-

Detection reagent (e.g., ADP-Glo™ Kinase Assay kit from Promega)

-

96-well or 384-well microplates

Procedure:

-

Compound Preparation: Prepare stock solutions of PS-48 and PS-47 in DMSO. Serially dilute the compounds in kinase assay buffer to the desired final concentrations. Ensure the final DMSO concentration in the assay is consistent across all wells and does not exceed 1%.

-

Reaction Setup: In a microplate, add the following components in order:

-

Kinase assay buffer

-

Diluted compound (PS-48, PS-47, or vehicle control)

-

PDK1 substrate peptide

-

Recombinant PDK1 enzyme

-

-

Initiation of Reaction: Start the kinase reaction by adding a solution of ATP in kinase assay buffer to each well.

-

Incubation: Incubate the reaction mixture at 30°C for a predetermined time (e.g., 60 minutes). The incubation time should be optimized to ensure the reaction is in the linear range.

-

Termination and Detection: Stop the reaction and detect the amount of ADP produced (which is proportional to the kinase activity) using a suitable detection reagent according to the manufacturer's instructions (e.g., by adding ADP-Glo™ Reagent).

-

Data Analysis: Measure the luminescence signal using a plate reader. Compare the signal in wells treated with PS-48 to those treated with PS-47 and the vehicle control. PS-48 should show a significant increase in signal, while PS-47 should show a signal comparable to the vehicle control.

Fluorescence Polarization (FP) Binding Assay

This assay directly measures the binding of a fluorescently labeled ligand to PDK1 and can be used to determine the binding affinity of unlabeled compounds in a competition format.

Materials:

-

Recombinant human PDK1 enzyme

-

Fluorescently labeled probe that binds to the allosteric site of PDK1

-

PS-48 (unlabeled competitor)

-

PS-47 (unlabeled negative control competitor)

-

FP assay buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 0.01% Triton X-100)

-

Black, low-volume 384-well microplates

Procedure:

-

Reagent Preparation: Prepare solutions of PDK1, fluorescent probe, PS-48, and PS-47 in FP assay buffer.

-

Assay Setup: In a microplate, add the following:

-

FP assay buffer

-

A fixed concentration of the fluorescent probe.

-

A serial dilution of the unlabeled competitor (PS-48 or PS-47).

-

A fixed concentration of PDK1 enzyme.

-

-

Incubation: Incubate the plate at room temperature for a sufficient time to allow the binding reaction to reach equilibrium (e.g., 30-60 minutes), protected from light.

-

Measurement: Measure the fluorescence polarization of each well using a plate reader equipped with the appropriate filters for the fluorophore.

-

Data Analysis: Plot the fluorescence polarization values against the logarithm of the competitor concentration. For PS-48, a sigmoidal dose-response curve should be observed, from which the IC50 can be determined. For PS-47, no significant change in fluorescence polarization should be observed, indicating a lack of competition for binding to PDK1.

Experimental Workflow Visualization

The following diagram illustrates a typical experimental workflow for characterizing the activity of a compound like PS-48, with the essential inclusion of PS-47 as a negative control.

References

The Inert Nature of PS47: A Technical Guide to its Relationship with the PDK1 Signaling Pathway

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide addresses the biological relevance of the chemical compound PS47. Initial inquiries into the direct biological target of this compound have revealed a nuanced but critical distinction in its intended use in research. This compound is the inactive E-isomer of PS48, a known allosteric activator of 3-phosphoinositide-dependent protein kinase 1 (PDK1).[1] Consequently, this compound does not have a specific high-affinity biological target and is designed to serve as a negative control in experiments investigating the activity of PS48 and the function of PDK1.[1] This document will, therefore, provide a comprehensive overview of the PDK1 signaling pathway, the mechanism of action of the active isomer PS48, and the appropriate use of this compound as an experimental control.

This compound and PS48: A Comparative Overview

This compound and PS48 are stereoisomers that exhibit markedly different biological activities due to their distinct three-dimensional structures. This difference is leveraged in experimental design to distinguish specific effects of PDK1 activation from non-specific or off-target effects of the chemical scaffold.

Data Presentation: Physicochemical and Binding Properties

| Compound | Isomer | Molecular Formula | Molecular Weight (Da) | Biological Activity | Target | Binding Affinity (Kd) |

| This compound | E-isomer | C₁₇H₁₅ClO₂ | 286.75 | Inactive | None | >200 µM to PDK1[1][2] |

| PS48 | Z-isomer | C₁₇H₁₅ClO₂ | 286.75 | Allosteric Activator | PDK1 | ~10.3 µM to PDK1 |

The Biological Target of PS48: 3-Phosphoinositide-Dependent Protein Kinase 1 (PDK1)

PDK1 is a master serine/threonine kinase that plays a pivotal role in the PI3K/AKT signaling pathway, a critical cascade for cell growth, proliferation, survival, and metabolism.[3] It functions by phosphorylating and activating a range of downstream kinases within the AGC kinase family.

PDK1 Signaling Pathway

Upon activation by upstream signals, such as growth factors, PI3K generates phosphatidylinositol (3,4,5)-trisphosphate (PIP3) at the cell membrane. This recruits both PDK1 and its substrates, most notably AKT, to the membrane. PDK1 then phosphorylates and activates AKT, which in turn modulates the activity of numerous downstream effectors to regulate diverse cellular functions.[4] Besides AKT, other key substrates of PDK1 include p70 S6 kinase (S6K), serum and glucocorticoid-regulated kinase (SGK), and protein kinase C (PKC) isoforms.[5][6]

Mechanism of Action of PS48

PS48 acts as an allosteric activator of PDK1.[7] It binds to a specific site on the PDK1 kinase domain known as the PIF-binding pocket, which is distinct from the ATP-binding site.[7] This binding event is thought to induce a conformational change in PDK1 that enhances its catalytic activity towards its substrates, such as AKT.

Experimental Protocols

To assess the specific activation of PDK1 by PS48 and to confirm the inactivity of this compound, an in vitro kinase assay is a standard method.

In Vitro PDK1 Kinase Assay

Objective: To measure the phosphorylation of a model substrate by PDK1 in the presence of PS48 and to use this compound as a negative control to demonstrate specificity.

Materials:

-

Recombinant human PDK1

-

PDK1 substrate peptide (e.g., T308tide)

-

PS48 and this compound (dissolved in DMSO)

-

ATP (radiolabeled [γ-³²P]ATP or for use with phosphospecific antibodies)

-

Kinase assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 0.1% β-mercaptoethanol)

-

Phosphocellulose paper (for radiolabeled assay) or antibodies for western blotting/ELISA

Procedure:

-

Reaction Setup: Prepare a master mix containing the kinase assay buffer, PDK1, and the substrate peptide.

-

Compound Addition: Aliquot the master mix into separate reaction tubes. Add PS48, this compound, or DMSO (vehicle control) to the respective tubes to achieve the desired final concentrations. A typical concentration for PS48 is around its AC50 of 8 µM.[8] this compound should be tested at the same concentration.

-

Initiation of Reaction: Start the kinase reaction by adding ATP to each tube.

-

Incubation: Incubate the reactions at 30°C for a specified time (e.g., 30 minutes).

-

Termination of Reaction: Stop the reaction by adding a stop solution (e.g., phosphoric acid for radiolabeled assays or SDS-PAGE loading buffer for western blotting).

-

Detection of Phosphorylation:

-

Radiolabeled Assay: Spot the reaction mixture onto phosphocellulose paper, wash away unincorporated [γ-³²P]ATP, and quantify the incorporated radioactivity using a scintillation counter or phosphoimager.[8]

-

Non-radiolabeled Assay: Analyze the reaction products by western blot using a phosphospecific antibody against the phosphorylated substrate or by a specific ELISA.

-

Expected Results:

-

A significant increase in substrate phosphorylation in the presence of PS48 compared to the DMSO control.

-

No significant increase in substrate phosphorylation in the presence of this compound compared to the DMSO control, demonstrating that this compound is inactive.

Logical Relationship Diagram

The relationship between this compound, PS48, and PDK1 is based on stereochemistry influencing biological activity.

Conclusion

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. What are PDK1 inhibitors and how do they work? [synapse.patsnap.com]

- 4. researchgate.net [researchgate.net]

- 5. creative-diagnostics.com [creative-diagnostics.com]

- 6. PDK1 (human) [phosphosite.org]

- 7. PS48, Allosteric phosphoinositide-dependent protein kinase-1 (PDK1) agonist (CAS 1180676-32-7) | Abcam [abcam.com]

- 8. medchemexpress.com [medchemexpress.com]

The Multifaceted Role of CD47: A Technical Guide for Researchers

An In-depth Examination of the Core Signaling Pathways, Quantitative Interactions, and Experimental Methodologies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cluster of Differentiation 47 (CD47), a ubiquitous transmembrane glycoprotein, has emerged as a critical regulator of cellular homeostasis and a key therapeutic target in oncology and other diseases. Belonging to the immunoglobulin superfamily, CD47 is involved in a diverse array of cellular processes, including apoptosis, proliferation, adhesion, and migration. Its most prominent role is as a "marker of self," protecting healthy cells from phagocytosis by the innate immune system. This function is primarily mediated through its interaction with the signal regulatory protein α (SIRPα) on myeloid cells, initiating a powerful "don't eat me" signal. Furthermore, CD47 acts as a receptor for thrombospondin-1 (TSP-1), triggering signaling cascades that influence vascular function, T-cell activation, and cellular responses to stress. Given its overexpression in numerous cancers as a mechanism of immune evasion, targeting the CD47 signaling axis has become a focal point of modern immunotherapy. This technical guide provides a comprehensive overview of the core signaling pathways of CD47, quantitative data on its interactions, and detailed protocols for key experimental analyses.

Core Signaling Pathways of CD47

CD47's functional diversity is primarily driven by its interactions with two key ligands: SIRPα and thrombospondin-1. These interactions initiate distinct downstream signaling cascades with profound physiological and pathological consequences.

The CD47-SIRPα "Don't Eat Me" Signaling Pathway

The interaction between CD47 on target cells and SIRPα on phagocytes, such as macrophages, is a critical innate immune checkpoint.[1][2] This binding event prevents the engulfment of healthy host cells.

Upon CD47 binding, the immunoreceptor tyrosine-based inhibition motifs (ITIMs) in the cytoplasmic domain of SIRPα become phosphorylated.[3] This phosphorylation event serves as a docking site for the recruitment and activation of the protein tyrosine phosphatases SHP-1 and SHP-2.[3][4] These phosphatases then dephosphorylate various downstream targets, including components of the phagocytic machinery, ultimately leading to the inhibition of myosin-IIA accumulation at the phagocytic synapse and suppressing engulfment.[4] Many cancer cells exploit this pathway by overexpressing CD47 to evade immune destruction.[4]

Caption: The CD47-SIRPα "Don't Eat Me" Signaling Pathway.

The CD47-Thrombospondin-1 (TSP-1) Signaling Pathway

Thrombospondin-1 is a matricellular glycoprotein that binds to CD47 with high affinity, initiating a signaling cascade that regulates various cellular processes, including T-cell activation, angiogenesis, and responses to cellular stress.[5][6][7] The C-terminal domain of TSP-1 is responsible for this interaction.[8]

The binding of TSP-1 to CD47 can have multifaceted and context-dependent effects. In T-cells, this interaction can inhibit T-cell receptor (TCR) signaling, leading to reduced activation and proliferation.[6][9] This pathway can also influence vascular function by inhibiting nitric oxide (NO)-mediated signaling, leading to vasoconstriction.[10] Furthermore, the TSP-1/CD47 axis has been implicated in the regulation of cellular metabolism and mitochondrial function.[9] Downstream signaling can involve the modulation of cyclic GMP (cGMP) levels, MEK-ERK pathways, and the production of reactive oxygen species (ROS).[6][11]

Caption: The CD47-Thrombospondin-1 Signaling Cascade.

Quantitative Data Presentation

The following tables summarize key quantitative data related to CD47 interactions and expression.

Table 1: Binding Affinities (Kd) of CD47 Interactions

| Interacting Partner | Binding Affinity (Kd) | Species | Method | Reference |

| Human SIRPα (variant 1) | ~2 µM | Human | Surface Plasmon Resonance | [12] |

| Human SIRPγ | ~23 µM | Human | Surface Plasmon Resonance | [12] |

| Thrombospondin-1 (TSP-1) | Picomolar to Nanomolar range | Human/Murine | Various | [6][13] |

| Pep-20 (peptide) | 2.91 ± 1.04 µM | Human | Not Specified | [14] |

| Pep-20 (peptide) | 3.63 ± 1.71 µM | Mouse | Not Specified | [14] |

| SP5 (peptide) | 0.38 µM | Human | Not Specified | [14] |

Table 2: CD47 Expression Levels in Cancer

| Cancer Type | Expression Metric | Value | Notes | Reference |

| Various Solid Tumors | Fold Change vs. Normal Tissue | ~3.3-fold increase | Quantitative Flow Cytometry | [15] |

| Acute Myeloid Leukemia (AML) | Median Fluorescence Intensity (MFI) | 16.8 (range 2–693.63) | Flow Cytometry | [16][17] |

| Acute Myeloid Leukemia (AML) | Median Fluorescence Intensity (MFI) | 19.6 (range 4.5 - 168.88) | Flow Cytometry | [18] |

| HEK293 & MCF-7 cells (shRNA knockdown) | Median Fluorescence Intensity (MFI) | Reduction observed with specific shRNAs | Flow Cytometry | [19] |

Experimental Protocols

Detailed methodologies for key experiments are crucial for the robust investigation of CD47.

Protocol 1: In Vitro Macrophage Phagocytosis Assay

This protocol details a method to quantify the phagocytosis of cancer cells by macrophages and to assess the effect of CD47 blockade.

1. Macrophage Preparation:

-

For bone marrow-derived macrophages (BMDMs):

-

Sacrifice a 4-6 week old mouse and isolate the femur and tibia.

-

Flush the bone marrow with DMEM.

-

Lyse red blood cells using RBC Lysis Buffer.

-

Culture the cells in complete DMEM supplemented with 50 ng/mL M-CSF for 7 days to differentiate into macrophages.[20]

-

-

For THP-1 derived macrophages:

-

Culture THP-1 monocytes in RPMI-1640 medium.

-

Induce differentiation by treating with 100 ng/mL phorbol 12-myristate 13-acetate (PMA) for 48 hours.[20]

-

2. Cancer Cell Labeling:

-

Harvest cancer cells and wash with PBS.

-

Resuspend cells in PBS at a concentration of 1x10^6 cells/mL.

-

Add a fluorescent dye such as Carboxyfluorescein succinimidyl ester (CFSE) or a pH-sensitive dye like pHrodo Red to the cell suspension.

-

Incubate for 20-30 minutes at 37°C, protected from light.

-

Quench the labeling reaction by adding complete medium and wash the cells three times.[21]

3. Co-culture and Phagocytosis:

-

Seed the differentiated macrophages in a multi-well plate and allow them to adhere.

-

Add the fluorescently labeled cancer cells to the macrophages at a suitable effector-to-target ratio (e.g., 1:2 or 1:5).

-

For CD47 blockade experiments, add an anti-CD47 blocking antibody (e.g., clone B6H12) or an isotype control antibody to the co-culture.

-

Incubate the co-culture for 2-4 hours at 37°C.[22]

4. Analysis of Phagocytosis:

-

By Flow Cytometry:

-

Gently detach the cells and stain with a macrophage-specific antibody (e.g., anti-CD11b).

-

Analyze the cells using a flow cytometer. The percentage of double-positive cells (macrophage marker and cancer cell fluorescence) represents the phagocytic index.[22]

-

-

By Fluorescence Microscopy:

-

Gently wash the wells to remove non-engulfed cancer cells.

-

Fix and permeabilize the cells if necessary.

-

Image the cells using a fluorescence microscope. The phagocytic index can be calculated as the number of engulfed cancer cells per 100 macrophages.[20]

-

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. CD47-related Signaling Pathways & Research Progress on the Relationship with Related Diseases (Part One) – Creative Biolabs Blog [creative-biolabs.com]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. Thrombospondin-1 is a CD47-dependent endogenous inhibitor of hydrogen sulfide signaling in T cell activation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Thrombospondin-1 CD47 Signalling: From Mechanisms to Medicine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. CD47 signaling pathways controlling cellular differentiation and responses to stress - PMC [pmc.ncbi.nlm.nih.gov]

- 9. jitc.bmj.com [jitc.bmj.com]

- 10. Thrombospondin-1 and CD47 Regulation of Cardiac, Pulmonary and Vascular Responses in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Thrombospondin-1 CD47 Signalling: From Mechanisms to Medicine - ProQuest [proquest.com]

- 12. The CD47-SIRPα immune checkpoint - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Thrombospondin-1 CD47 Signalling: From Mechanisms to Medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Structural analysis and binding sites of inhibitors targeting the CD47/SIRPα interaction in anticancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pnas.org [pnas.org]

- 16. Prognostic value of CD47 overexpression measured by flow cytometry in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Prognostic value of CD47 overexpression measured by flow cytometry in acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. ashpublications.org [ashpublications.org]

- 19. researchgate.net [researchgate.net]

- 20. Protocol for detecting macrophage-mediated cancer cell phagocytosis in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. Regulation of CD47 expression by interferon-gamma in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

The In Vitro Profile of PS47: A Technical Guide for Researchers

For the attention of Researchers, Scientists, and Drug Development Professionals.

This technical guide provides an in-depth overview of the in vitro characteristics of PS47, a small molecule pertinent to the study of the phosphoinositide-dependent protein kinase-1 (PDK1) signaling pathway. The primary focus of this document is to detail its mechanism of action, present its biochemical data, and provide experimental context for its use in research settings.

Executive Summary

This compound is the inactive E-isomer of PS48, a known allosteric activator of PDK1.[1][2] Due to its geometric configuration, this compound exhibits a profound lack of biological activity, serving primarily as a negative control for in vitro and cell-based assays involving its active counterpart, PS48.[2][3][4] Its utility lies in its structural similarity to PS48, allowing researchers to discern specific effects of PDK1 activation from non-specific or off-target effects of the chemical scaffold.

Core Compound Profile: this compound and its Active Isomer PS48

Understanding the profile of this compound necessitates a direct comparison with its active Z-isomer, PS48. PS48 functions as an allosteric activator of PDK1 by binding to the PIF-binding pocket in the small lobe of the kinase, a site distinct from the ATP-binding domain.[5] This interaction facilitates the phosphorylation and subsequent activation of downstream kinases, most notably Akt (Protein Kinase B).[6]

In stark contrast, this compound demonstrates negligible interaction with PDK1. This inactivity is the defining characteristic of its in vitro profile.

Quantitative Data: Binding Affinity and Activity

The following table summarizes the key quantitative parameters for this compound and PS48, highlighting the disparity in their interaction with PDK1.

| Compound | Target | Mechanism of Action | Binding Affinity (Kd) | Effective Concentration (Cell-based) |

| This compound | PDK1 | Inactive Isomer / Negative Control | >200 µM[2] | Not Applicable |

| PS48 | PDK1 | Allosteric Activator[7] | 10.3 µM[5] | 10 nM - 1 µM[4][6] |

PDK1 Signaling Pathway

PDK1 is a master kinase that plays a crucial role in the PI3K/Akt/mTOR signaling cascade, a pathway fundamental to cell proliferation, survival, and metabolism.[8][9][10] Its dysregulation is frequently implicated in various cancers.[9] The activation of Akt by PDK1 is a critical event, which PS48 facilitates and this compound does not.

Figure 1: Simplified PDK1/Akt signaling pathway showing the recruitment of PDK1 and Akt to the plasma membrane upon PI3K activation. PS48 allosterically activates PDK1, enhancing Akt phosphorylation, while this compound has no effect.

Experimental Protocols

This compound is exclusively used as a negative control to validate that the observed cellular or biochemical effects are due to the specific activation of PDK1 by PS48.

In Vitro Kinase Assay for PDK1 Activity

This protocol is adapted from methodologies designed to screen for modulators of the PDK1-Akt axis.[3]

Objective: To measure the phosphorylation of an Akt substrate by PDK1 in vitro and to confirm the specific activating effect of PS48 versus the inert nature of this compound.

Materials:

-

Recombinant human PDK1

-

Recombinant human Akt1 (inactive)

-

PIP3 (phosphatidylinositol (3,4,5)-trisphosphate)

-

ATP

-

GSK-3α/β peptide (GSK-tide), a substrate for Akt

-

PS48 and this compound (solubilized in DMSO)

-

Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 5 mM beta-glycerophosphate, 2 mM DTT, 0.1 mM Na3VO4, 10 mM MgCl2)

-

SDS-PAGE equipment and reagents

-

Anti-phospho-GSK-3α/β antibody and corresponding secondary antibody

-

Chemiluminescence detection system

Workflow:

Figure 2: Experimental workflow for an in vitro kinase assay to assess the specific activation of the PDK1-Akt axis by PS48, using this compound as a negative control.

Procedure:

-

Prepare reaction mixtures in microcentrifuge tubes containing kinase buffer, recombinant PDK1, recombinant Akt1, and PIP3.

-

Add the test compound (PS48), negative control (this compound), or vehicle control (DMSO) to the respective tubes to the desired final concentration (e.g., 10 µM).[3]

-

Initiate the first stage of the reaction by adding ATP (e.g., final concentration of 200 µM) to activate Akt via PDK1. Incubate for 15 minutes at 30°C.[3]

-

Initiate the second stage by adding the GSK-tide substrate. Incubate for a further 20 minutes at 30°C.[3]

-

Terminate the reaction by adding SDS-PAGE loading buffer and heating the samples.

-

Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Probe the membrane with an antibody specific for phosphorylated GSK-tide to detect the level of Akt activity.

-

Develop the blot using a chemiluminescence system.

Expected Outcome: A strong signal for phosphorylated GSK-tide is expected in the PS48-treated sample, indicating robust PDK1-mediated Akt activation. In contrast, the signal in the this compound-treated and vehicle control samples should be at a basal level, confirming that this compound does not activate the pathway.

Conclusion

The in vitro activity of this compound is defined by its deliberate inactivity. As the geometric E-isomer of the PDK1 allosteric activator PS48, it possesses a very low binding affinity for the kinase and fails to promote the downstream phosphorylation of Akt.[2] This makes this compound an indispensable tool for researchers, serving as a high-fidelity negative control to ensure that the biological effects observed with PS48 are specifically attributable to the allosteric activation of PDK1. Its proper use is critical for the rigorous validation of studies targeting this important oncogenic signaling pathway.

References

- 1. selleckchem.com [selleckchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. A PDK-1 allosteric agonist neutralizes insulin signaling derangements and beta-amyloid toxicity in neuronal cells and in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. PS 48 | CAS 1180676-32-7 | PS48 | Tocris Bioscience [tocris.com]

- 6. "A PDK-1 Allosteric Agonist Neutralizes Insulin Signaling Derangements " by Henry Querfurth, John Marshall et al. [digitalcommons.chapman.edu]

- 7. selleckchem.com [selleckchem.com]

- 8. creative-diagnostics.com [creative-diagnostics.com]

- 9. PDK1: At the crossroad of cancer signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

Navigating the Multifaceted Identity of "PS47" in Scientific Research

The term "PS47" appears in diverse scientific contexts, representing distinct biological and chemical entities. This ambiguity necessitates a careful delineation of each to understand their respective roles and potential applications. The primary interpretations of "this compound" encompass a strain of Staphylococcus aureus, species of marine bacteria, and a chemical compound used as an experimental control.

Staphylococcus aureus this compound: A Tool in Phage Therapy Research

Staphylococcus aureus strain this compound serves as a crucial host organism in the study of bacteriophages, which are viruses that infect and lyse bacteria. Specifically, it has been instrumental in the isolation and characterization of phages like Romulus and Remus.[1][2] In the context of escalating antibiotic resistance, phage therapy is being re-evaluated as a potential alternative for treating bacterial infections.

Experimental Application:

-

Phage Propagation: S. aureus this compound is used to cultivate and amplify stocks of specific bacteriophages in laboratory settings.[3]

-

Biofilm Degradation Studies: This strain is also utilized in studies investigating the efficacy of phages in breaking down biofilms, which are structured communities of bacteria that are notoriously resistant to conventional antibiotics.[1][2] For instance, the phages Romulus and Remus have demonstrated the ability to significantly reduce biofilm mass of S. aureus this compound.[1]

It is important to note that in this context, This compound is not the therapeutic agent itself , but rather a critical biological tool for developing and testing phage-based therapies against pathogenic S. aureus.

Pseudoalteromonas this compound: A Source of Novel Enzymes

The designation "this compound" also refers to strains of marine bacteria, namely Pseudoalteromonas sp. This compound and Pseudoalteromonas fuliginea this compound. These bacteria are of interest due to their enzymatic capabilities, particularly in the degradation of complex polysaccharides from marine algae.[4][5][6]

Key Enzymatic Activities:

-

Pectin Depolymerization: Pseudoalteromonas sp. This compound possesses a pectin utilization locus and produces enzymes that can break down pectin, a complex structural polysaccharide found in terrestrial plants and marine algae.[4][7]

-

Carrageenan Metabolism: P. fuliginea this compound is equipped with an enzymatic cascade, including sulfatases, for the catabolism of ι-carrageenan, a sulfated polysaccharide found in red seaweeds.[5][6][8]

The therapeutic potential here lies not in the bacteria themselves, but in the enzymes they produce. These enzymes could be harnessed for various biotechnological and pharmaceutical applications, such as the production of bioactive oligosaccharides with potential anti-inflammatory or anti-cancer properties.[8]

This compound the Chemical Compound: An Inactive Control in Kinase Research

In the realm of pharmacology and cell signaling, this compound is known as the inactive E-isomer of PS48. PS48 is an allosteric activator of the 3-Phosphoinositide-dependent protein kinase 1 (PDPK1), a key enzyme in cellular signaling pathways involved in survival and growth.[9][10]

Role in Research:

-

Negative Control: Due to its inactivity towards PDPK1 (Kd > 200 µM), this compound is used as a negative control in experiments to ensure that the observed effects of PS48 are specifically due to the activation of PDPK1 and not some other off-target effect of the chemical scaffold.[10][11]

-

Alzheimer's Disease Research: In studies exploring the potential of PDPK1 activation to counteract the neurotoxic effects of β-amyloid (Aβ) in Alzheimer's disease, PS48 showed a protective effect, while this compound did not, highlighting the specificity of the therapeutic target.[11]

Therefore, in this context, This compound has no direct therapeutic application and is exclusively a research tool to validate the mechanism of its active counterpart, PS48.

References

- 1. journals.asm.org [journals.asm.org]

- 2. researchgate.net [researchgate.net]

- 3. biorxiv.org [biorxiv.org]

- 4. journals.asm.org [journals.asm.org]

- 5. Frontiers | Sulfatases: Critical Enzymes for Algal Polysaccharide Processing [frontiersin.org]

- 6. Sulfatases: Critical Enzymes for Algal Polysaccharide Processing - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. selleckchem.com [selleckchem.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. A PDK-1 allosteric agonist neutralizes insulin signaling derangements and beta-amyloid toxicity in neuronal cells and in vitro | PLOS One [journals.plos.org]

Analysis of the "PS47" Molecular Pathway: A Technical Guide for Researchers

Disclaimer: The term "PS47 molecular pathway" does not correspond to a standardized or widely recognized signaling cascade in publicly available scientific literature. This guide, therefore, addresses the most probable interpretations of this query based on common protein nomenclature: the p47-p97-mediated membrane fusion pathway and the CD47-SIRPα signaling pathway . Both are critical areas of research with significant implications for cell biology and therapeutic development.

Part 1: The p47 Adaptor Protein in p97/VCP-Mediated Processes

The protein p47 (also known as NSFL1C) is a crucial adaptor for the AAA+ ATPase p97 (also known as Valosin-Containing Protein, VCP). The p97-p47 complex is essential for the regulation of membrane fusion events, most notably the post-mitotic reassembly of the Golgi apparatus.[1] p47 acts as a molecular bridge, linking the ATPase activity of p97 to specific cellular machinery, including the SNARE protein syntaxin 5, to facilitate the fusion of membrane vesicles.[1]

Core Functionality of the p47-p97 Pathway

The p97 ATPase is a hexameric protein that utilizes the energy from ATP hydrolysis to remodel or disassemble protein complexes. Its cofactor, p47, directs this activity towards specific cellular processes. The p47 protein consists of three main domains: an N-terminal Ubiquitin-Associated (UBA) domain, a central SEP domain, and a C-terminal Ubiquitin Regulatory X (UBX) domain. The UBX domain is primarily responsible for binding to the N-terminal domain of p97.[2] The interaction between p47 and p97 can be regulated by the nucleotide state (ATP or ADP bound) of p97 and is crucial for processes like Golgi membrane reassembly.[3] While p47 is a key cofactor, its binding to p97 is mutually exclusive with other adaptors like the UFD1-NPL4 complex.[4]

Quantitative Data: p47-p97 Interaction and Activity

The interaction between p47 and p97, as well as the enzymatic activity of p97, has been quantified using various biophysical and biochemical techniques.

| Parameter | Value | Method | Source |

| Binding Affinity (Kd) | |||

| p47 - p97ND1L | 0.2 - 0.5 µM | Isothermal Titration Calorimetry (ITC) | [3] |

| UBXD1 - p97 | ~3.5 µM | Isothermal Titration Calorimetry (ITC) | [4] |

| p471-94 - p97NTD (Site 1) | 1.73 ± 0.22 mM | Nuclear Magnetic Resonance (NMR) | [5] |

| p471-94 - p97NTD (Site 2) | 0.794 ± 0.057 mM | Nuclear Magnetic Resonance (NMR) | [5] |

| p97 ATPase Activity | |||

| Km for ATP | ~0.33 mM | Colorimetric Assay | [6] |

| Vmax | ~0.52 nmol Pi min-1 µg-1 | Colorimetric Assay | [6] |

| Stoichiometry | |||

| p47 : p97 hexamer | 3 : 1 | Isothermal Titration Calorimetry (ITC) | [3][4] |

| UBXD1 : p97 hexamer | 3 : 1 | Isothermal Titration Calorimetry (ITC) | [4] |

Signaling Pathway and Experimental Workflow Diagrams

References

- 1. Structure, dynamics and interactions of p47, a major adaptor of the AAA ATPase, p97 | The EMBO Journal [link.springer.com]

- 2. Structural basis of the interaction between the AAA ATPase p97/VCP and its adaptor protein p47 | The EMBO Journal [link.springer.com]

- 3. pnas.org [pnas.org]

- 4. The Structural and Functional Basis of the p97/Valosin-containing Protein (VCP)-interacting Motif (VIM): MUTUALLY EXCLUSIVE BINDING OF COFACTORS TO THE N-TERMINAL DOMAIN OF p97 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. utoronto.scholaris.ca [utoronto.scholaris.ca]

- 6. researchgate.net [researchgate.net]

Part 1: Heat Shock Protein 47 (HSP47)

An in-depth analysis of the function of "PS47" reveals that this designation is not standard in scientific literature. It is likely a typographical error or an internal shorthand for one of two critical proteins involved in significant pathological processes: Heat Shock Protein 47 (HSP47) , a key player in fibrosis and cancer, or Cluster of Differentiation 47 (CD47) , a crucial regulator of innate immunity and a prominent target in cancer immunotherapy.

This guide provides a comprehensive technical overview of both HSP47 and CD47 to address the likely intent of the query, catering to researchers, scientists, and drug development professionals.

HSP47, also known as SERPINH1, is a 47-kDa molecular chaperone residing in the endoplasmic reticulum that plays an essential role in the proper folding, processing, and secretion of procollagen.[1][2][3] Its dysregulation is strongly associated with various fibrotic diseases and the progression of several cancers.[1][4]

Core Function and Mechanism of Action

HSP47 specifically recognizes and binds to the triple-helical structure of procollagen, stabilizing it and preventing premature aggregation and degradation within the cell.[5][6] This chaperone activity is crucial for the maturation of collagen molecules, which are major components of the extracellular matrix. In pathological conditions such as fibrosis, the overexpression of HSP47 leads to excessive collagen deposition, resulting in tissue scarring and organ dysfunction.[1][3][7] In cancer, HSP47 contributes to the formation of a dense stromal environment that can promote tumor growth, invasion, and resistance to therapy.[7][8]

Signaling Pathways

HSP47 expression is primarily regulated by the Transforming Growth Factor-beta 1 (TGF-β1) signaling pathway, a master regulator of fibrosis.[4][8] Upon activation, TGF-β1 can upregulate HSP47 through the Smad2/3 signaling pathway.[8] Interleukin-1 beta (IL-1β) can also induce HSP47 expression, either alone or in synergy with TGF-β1.[4][8] In cancer, HSP47 has been shown to promote cell migration and invasion through the AKT signaling pathway and can be involved in modulating the tumor microenvironment via TGF-β1 signaling.[8][9]

Quantitative Data

| Parameter | Disease Model/Patient Cohort | Observation | Reference |

| HSP47 Expression | Murine Bleomycin-Induced Pulmonary Fibrosis | Markedly increased HSP47 expression in fibrotic lung tissue compared to controls. | [3] |

| Idiopathic Pulmonary Fibrosis (IPF) Patients | Higher HSP47 expression levels in lung fibroblasts correlate with poorer prognosis. | [2] | |

| Lung Cancer Patients | Higher HSP47 expression in cancer stroma is associated with shorter disease-free survival. | [8] | |

| Inhibitor Activity (IC50) | Compound II (HSP47 inhibitor) | 50-100 μM in a collagen fibril formation assay. | [10] |

| Benzbromarone | Identified as an HSP47 inhibitor that promotes its degradation. | [11] |

Experimental Protocols

HSP47-Collagen Binding Assay (ELISA-based)

This protocol is adapted from methods used to map HSP47 binding sites on collagen.[6][10]

-

Plate Coating: 96-well plates are coated with a solution of type I or type III collagen toolkit peptides or full-length collagen overnight at 4°C.

-

Blocking: The plates are washed with a wash buffer (e.g., PBS with 0.05% Tween 20) and blocked with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.

-

HSP47 Incubation: Recombinant His-tagged HSP47 protein, diluted in blocking buffer to various concentrations, is added to the wells. For inhibitor screening, the inhibitor is pre-incubated with HSP47 before adding to the wells. The plate is incubated for 1-2 hours at room temperature.

-

Washing: The wells are washed multiple times with the wash buffer to remove unbound HSP47.

-

Primary Antibody Incubation: An anti-His tag primary antibody is added to each well and incubated for 1 hour at room temperature.

-

Washing: The wells are washed again.

-

Secondary Antibody Incubation: A horseradish peroxidase (HRP)-conjugated secondary antibody is added and incubated for 1 hour at room temperature.

-

Detection: After a final wash, a TMB substrate is added, and the reaction is stopped with a stop solution. The absorbance is read at 450 nm using a plate reader. The signal intensity is proportional to the amount of bound HSP47.

Part 2: Cluster of Differentiation 47 (CD47)

CD47 is a transmembrane protein that belongs to the immunoglobulin superfamily and is ubiquitously expressed on the surface of various cells.[12][13] It acts as a critical "don't eat me" signal to the innate immune system, and its overexpression on cancer cells allows them to evade immune surveillance.[14][15]

Core Function and Mechanism of Action

CD47 functions as a ligand for the Signal-Regulatory Protein Alpha (SIRPα), which is expressed on myeloid cells such as macrophages and dendritic cells.[12][14] The interaction between CD47 on a target cell and SIRPα on a macrophage initiates an inhibitory signaling cascade within the macrophage, preventing phagocytosis.[16][17] Many cancer cells exploit this mechanism by upregulating CD47 expression, thereby protecting themselves from being engulfed and destroyed by macrophages.[18] Blockade of the CD47-SIRPα interaction is a promising strategy in cancer immunotherapy, as it can restore the phagocytic activity of macrophages against tumor cells.[14][19]

Signaling Pathways

The primary signaling pathway involving CD47 is its interaction with SIRPα. This binding leads to the phosphorylation of the immunoreceptor tyrosine-based inhibition motifs (ITIMs) in the cytoplasmic domain of SIRPα. This, in turn, recruits and activates the phosphatases SHP-1 and SHP-2, which dephosphorylate various downstream signaling molecules, ultimately inhibiting the cytoskeletal rearrangements necessary for phagocytosis.[12] In addition to its role in innate immunity, CD47 can also interact with thrombospondin-1 (TSP-1) and integrins, modulating processes such as cell adhesion, migration, and apoptosis.[12]

Quantitative Data

| Parameter | Cancer Type | Observation | Reference |

| CD47 Expression | High-Grade Serous Ovarian Carcinoma | Commonly overexpressed; higher expression correlates with poor prognosis. | [20] |

| Breast Cancer | Elevated CD47 mRNA is a negative prognostic indicator for disease-free and overall survival. | [21] | |

| Non-Small Cell Lung Cancer (NSCLC) | High CD47 expression is associated with advanced tumor stage and poor survival. | [13] | |

| Inhibitor Activity (IC50) | Anti-CD47 Antibody (B6H12) | 2.2 nM in a CD47/SIRPα binding assay. | [22] |

| Anti-CD47 Antibody (B6H12.2) | 1.6 nM in a CD47/SIRPα binding assay. | [22] | |

| Anti-SIRPα Antibody (SE5A5) | 2.4 nM in a CD47/SIRPα binding assay. | [22] |

Experimental Protocols

CD47-SIRPα Binding Inhibition Assay (ELISA)

This protocol is designed to screen for inhibitors of the CD47-SIRPα interaction.[23]

-

Plate Coating: A 96-well plate is coated with human CD47 protein (e.g., 3 µg/mL) and incubated overnight at 4°C.

-

Washing and Blocking: The plate is washed with a wash buffer and then blocked with a blocking buffer for 1.5 hours at 37°C.

-

Sample Preparation: Test compounds (potential inhibitors) are serially diluted.

-

Binding Reaction: Biotinylated human SIRPα protein is mixed with the diluted test compounds or a control antibody.

-

Incubation: The mixture is added to the CD47-coated wells and incubated for a specified time (e.g., 2 hours at 37°C) to allow for binding.

-

Washing: The plate is washed to remove unbound SIRPα and inhibitors.

-

Detection: Streptavidin-HRP is added to the wells and incubated for 1 hour at 37°C.

-

Signal Generation: After another wash, a colorimetric HRP substrate (e.g., TMB) is added. The reaction is stopped, and the absorbance is measured. A decrease in signal compared to the control indicates inhibition of the CD47-SIRPα interaction.

Clinical Significance and Therapeutic Implications

Numerous CD47 inhibitors, including monoclonal antibodies and fusion proteins, are currently in clinical trials for various hematologic and solid tumors.[24][25] While promising, challenges such as on-target anemia (due to CD47 expression on red blood cells) have been encountered, leading to the development of next-generation inhibitors with improved safety profiles.[26][27] Combination therapies, pairing CD47 inhibitors with other immunotherapies or conventional cancer treatments, are also being actively explored to enhance anti-tumor responses.[24][27]

References

- 1. researchgate.net [researchgate.net]

- 2. HSP47: A Therapeutic Target in Pulmonary Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. HSP47 in human diseases: Navigating pathophysiology, diagnosis and therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Direct in Vitro and in Vivo Evidence for Interaction between Hsp47 Protein and Collagen Triple Helix - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. What are Hsp47 inhibitors and how do they work? [synapse.patsnap.com]

- 8. binasss.sa.cr [binasss.sa.cr]

- 9. mdpi.com [mdpi.com]

- 10. Identification of HSP47 Binding Site on Native Collagen and Its Implications for the Development of HSP47 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Benzbromarone Induces Targeted Degradation of HSP47 Protein and Improves Hypertrophic Scar Formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Frontiers | CD47 as a promising therapeutic target in oncology [frontiersin.org]

- 13. mdpi.com [mdpi.com]

- 14. CD47‐signal regulatory protein α signaling system and its application to cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pnas.org [pnas.org]

- 16. CD47 signaling pathways controlling cellular differentiation and responses to stress - PMC [pmc.ncbi.nlm.nih.gov]

- 17. reactionbiology.com [reactionbiology.com]

- 18. Advances in Anti-Tumor Treatments Targeting the CD47/SIRPα Axis - PMC [pmc.ncbi.nlm.nih.gov]

- 19. The CD47-SIRPα Pathway in Cancer Immune Evasion and Potential Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Overexpression of CD47 predicts poor prognosis and promotes cancer cell invasion in high-grade serous ovarian carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 21. CD47 (Cluster of Differentiation 47) - PMC [pmc.ncbi.nlm.nih.gov]

- 22. revvity.com [revvity.com]

- 23. interchim.fr [interchim.fr]

- 24. CD47 Inhibitor Drug Clinical Trials Market Outlook to 2028 - Emerging CD47 Inhibitor Clinical Trials Showcase Potential Cancer Treatment Breakthroughs - BioSpace [biospace.com]

- 25. CD47 Antigen Inhibitors Clinical Trial Pipeline Insights [globenewswire.com]

- 26. ashpublications.org [ashpublications.org]

- 27. CD47‐SIRPα blocking‐based immunotherapy: Current and prospective therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the CD47 Signaling Pathway in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed experimental protocols for studying the CD47 signaling pathway in a cell culture setting. The information is intended to guide researchers in designing and executing experiments to investigate the role of CD47 in various biological processes, particularly in the context of cancer and immunology.

Introduction to the CD47 Signaling Pathway

Cluster of Differentiation 47 (CD47) is a transmembrane protein widely expressed on the surface of various cells.[1][2][3][4] It acts as a crucial "don't eat me" signal by interacting with its receptor, Signal-Regulatory Protein Alpha (SIRPα), which is present on the surface of phagocytic cells like macrophages.[2][4][5][6] This interaction initiates a signaling cascade that inhibits phagocytosis, thereby protecting healthy cells from being engulfed.[2][5][6] Many cancer cells exploit this mechanism by overexpressing CD47, which allows them to evade the innate immune system.[4][5][6][7][8] Consequently, blocking the CD47-SIRPα interaction has emerged as a promising therapeutic strategy in oncology.[7][9]

Beyond its role in immune evasion, the CD47 signaling pathway is also involved in other cellular processes, including cell adhesion, migration, proliferation, and apoptosis, through its interactions with other molecules like thrombospondin-1 and integrins.[3][5]

Key Signaling Pathways

The interaction between CD47 on a target cell and SIRPα on a macrophage triggers a signaling cascade that ultimately inhibits phagocytosis. Upon binding, the immunoreceptor tyrosine-based inhibitory motifs (ITIMs) in the cytoplasmic domain of SIRPα become phosphorylated.[10][11] This leads to the recruitment and activation of the protein tyrosine phosphatases SHP-1 and SHP-2.[2][10] These phosphatases then dephosphorylate downstream signaling molecules involved in the cytoskeletal rearrangements necessary for phagocytosis, effectively halting the process.

Caption: The CD47-SIRPα "don't eat me" signaling pathway.

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the CD47 signaling pathway.

Cell Culture

Standard cell culture techniques are employed for maintaining cell lines relevant to CD47 research.

-

Cancer Cell Lines: A variety of cancer cell lines with varying levels of CD47 expression can be used, such as Jurkat (T-cell leukemia), Raji (Burkitt's lymphoma), and various solid tumor cell lines (e.g., from ovarian, breast, colon, or lung cancer).[7][12][13]

-

Macrophage Cell Lines: The RAW 264.7 murine macrophage-like cell line is commonly used for in vitro phagocytosis assays.[14] Alternatively, primary macrophages can be derived from bone marrow or peripheral blood mononuclear cells (PBMCs).[12]

-

General Culture Conditions: Cells are typically cultured in RPMI-1640 or DMEM supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained in a humidified incubator at 37°C with 5% CO2.

Analysis of CD47 Expression

a) Western Blotting

This technique is used to determine the total amount of CD47 protein in a cell lysate.

Protocol:

-

Protein Extraction: Lyse cultured cells in RIPA buffer containing protease inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE: Load 10-25 µg of total protein per lane onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.[1]

-

Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.[1]

-

Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.[1]

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for CD47 overnight at 4°C.[1]

-

Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[1]

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection reagent.[1]

b) Flow Cytometry

Flow cytometry is used to quantify the expression of CD47 on the cell surface.

Protocol:

-

Cell Preparation: Harvest cultured cells and wash them with PBS containing 1% BSA.

-

Staining: Resuspend the cells in a staining buffer and incubate with a fluorophore-conjugated primary antibody against CD47 or an isotype control antibody for 30 minutes on ice in the dark.

-

Washing: Wash the cells to remove unbound antibodies.

-

Analysis: Analyze the stained cells using a flow cytometer. The median fluorescence intensity (MFI) is used to quantify the level of CD47 expression.[15]

Caption: Workflow for analyzing cell surface CD47 expression by flow cytometry.

Functional Assays

a) In Vitro Phagocytosis Assay

This assay measures the ability of macrophages to engulf cancer cells and is a key method for evaluating the efficacy of CD47-blocking agents.

Protocol:

-

Labeling Target Cells: Label the cancer cells with a fluorescent dye such as carboxyfluorescein succinimidyl ester (CFSE).[12][13][16]

-

Co-culture: Co-culture the fluorescently labeled cancer cells with macrophages (e.g., RAW 264.7) at a specific ratio (e.g., 1:1) in the presence of a CD47-blocking antibody or an isotype control.[16][17]

-

Incubation: Incubate the co-culture for 2-4 hours at 37°C.[12][17]

-

Analysis: Analyze the cells by flow cytometry or fluorescence microscopy. The percentage of macrophages that have engulfed the fluorescent cancer cells (i.e., double-positive cells) is determined.[12][17]

Caption: Workflow of an in vitro phagocytosis assay.

b) CD47 Knockdown

Reducing the expression of CD47 using techniques like shRNA allows for the investigation of its role in cell proliferation and apoptosis.

Protocol:

-

Transfection: Transfect the target cancer cells with a vector expressing a short hairpin RNA (shRNA) targeting CD47 or a control shRNA.

-

Selection: Select for successfully transfected cells using an appropriate selection marker (e.g., an antibiotic).

-

Verification: Confirm the knockdown of CD47 expression by Western blotting and/or flow cytometry.[18]

-

Functional Analysis:

-

Proliferation Assay: Measure the proliferation of the CD47-knockdown and control cells over time using a method like the CCK-8 assay.[19]

-

Apoptosis Assay: Assess the rate of apoptosis in the CD47-knockdown and control cells using an Annexin V/Propidium Iodide (PI) staining kit followed by flow cytometry analysis.[18]

-

c) Co-Immunoprecipitation (Co-IP)

Co-IP is used to identify proteins that interact with CD47 within the cell.

Protocol:

-

Cell Lysis: Lyse cells using a non-denaturing lysis buffer to preserve protein-protein interactions.[20][21]

-

Pre-clearing: (Optional) Incubate the cell lysate with beads to reduce non-specific binding.[21]

-

Immunoprecipitation: Incubate the pre-cleared lysate with an antibody specific for CD47 to form an antibody-antigen complex.[21]

-

Complex Capture: Add protein A/G beads to the lysate to capture the antibody-antigen complex.[22]

-

Washing: Wash the beads several times to remove non-specifically bound proteins.[22]

-

Elution: Elute the protein complex from the beads.

-

Analysis: Analyze the eluted proteins by Western blotting using antibodies against suspected interacting partners.

Quantitative Data Summary

The following tables summarize representative quantitative data from studies on CD47.

Table 1: Relative CD47 Expression in Cancer vs. Normal Cells

| Cell Type | Relative CD47 Expression (Fold Change vs. Normal) | Reference |

| Ovarian Cancer | ~3.3 | [13] |

| Breast Cancer | ~3.3 | [13] |

| Colon Cancer | ~3.3 | [13] |

| Bladder Cancer | ~3.3 | [13] |

| Glioblastoma | ~3.3 | [13] |

Table 2: Functional Effects of CD47 Blockade/Knockdown

| Experiment | Cell Line(s) | Result | Reference |

| Phagocytosis Assay | DLD1-cOVA-GFP and Macrophages | 10 µg/mL anti-CD47 mAb significantly increased phagocytosis. | [17] |

| Ishikawa and Macrophages | 10 µg/mL anti-CD47 Ab increased phagocytosis. | [16] | |

| CD47 Knockdown | TPC-1 and K1 (Thyroid Cancer) | Inhibited cell growth and promoted apoptosis. | [18] |

| HEC-1A and Ishikawa (Endometrial Cancer) | Decreased cell viability. | [19] | |

| CD47/SIRPα Binding Assay | Recombinant Proteins | IC50 of anti-CD47 Ab (B6H12) was 2.2 nM. | [23] |

| Recombinant Proteins | IC50 of anti-SIRPα Ab (SE5A5) was 2.4 nM. | [23] |

Table 3: Dose-Response of Anti-CD47 Antibody Treatment

| Antibody | Application | Effective Concentration/Dose | Reference |

| Anti-CD47 mAb | In vitro phagocytosis | 10 µg/mL | [17] |

| IMC-002 | Phase 1a Clinical Trial | 5, 10, 20, or 30 mg/kg | [24] |

| Hu1C8 | In vivo tumor model | Doses up to 10 mg/kg | [25] |

Conclusion

The study of the CD47 signaling pathway is a rapidly evolving field with significant therapeutic implications. The protocols and data presented in these application notes provide a solid foundation for researchers to investigate the multifaceted roles of CD47 in cell culture systems. By employing these methodologies, scientists can further unravel the complexities of CD47 signaling and contribute to the development of novel cancer immunotherapies.

References

- 1. resources.novusbio.com [resources.novusbio.com]

- 2. researchgate.net [researchgate.net]

- 3. CD47 signaling pathways controlling cellular differentiation and responses to stress - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Overexpression of CD47 predicts poor prognosis and promotes cancer cell invasion in high-grade serous ovarian carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. bpsbioscience.com [bpsbioscience.com]

- 7. Anti-CD47 Antibody As a Targeted Therapeutic Agent for Human Lung Cancer and Cancer Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Regulation of CD47 expression by interferon-gamma in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. ashpublications.org [ashpublications.org]

- 10. researchgate.net [researchgate.net]

- 11. CD47 (E2V9V) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]

- 12. Expression of a mutant CD47 protects against phagocytosis without inducing cell death or inhibiting angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pnas.org [pnas.org]

- 14. Antibody:CD47 ratio regulates macrophage phagocytosis through competitive receptor phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Prognostic value of CD47 overexpression measured by flow cytometry in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 16. CD47 Blockade Inhibits Tumor Progression through Promoting Phagocytosis of Tumor Cells by M2 Polarized Macrophages in Endometrial Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Anti-CD47 antibody–mediated phagocytosis of cancer by macrophages primes an effective antitumor T-cell response - PMC [pmc.ncbi.nlm.nih.gov]

- 18. e-century.us [e-century.us]

- 19. CD47 Enhances Cell Viability and Migration Ability but Inhibits Apoptosis in Endometrial Carcinoma Cells via the PI3K/Akt/mTOR Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Co-immunoprecipitation (Co-IP) Protocols | Antibodies.com [antibodies.com]

- 21. creative-diagnostics.com [creative-diagnostics.com]

- 22. bitesizebio.com [bitesizebio.com]

- 23. revvity.com [revvity.com]

- 24. Model-Informed Optimal Dosing of Anti-CD47 Antibody Using Target-Mediated Drug Disposition Model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. An anti-CD47 antibody binds to a distinct epitope in a novel metal ion-dependent manner to minimize cross-linking of red blood cells - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Anti-CD47 Antibody Use in Animal Models

Introduction

The CD47-SIRPα signaling pathway has emerged as a critical innate immune checkpoint, often exploited by cancer cells to evade phagocytosis by macrophages.[1][2] CD47, a transmembrane protein, is ubiquitously expressed on normal cells, functioning as a "don't eat me" signal by binding to its receptor, signal-regulatory protein alpha (SIRPα), on macrophages and other myeloid cells.[1][3] Many cancer types overexpress CD47 to protect themselves from immune surveillance.[1]

Therapeutic intervention with blocking antibodies that target the CD47-SIRPα axis represents a promising cancer immunotherapy strategy.[3] These agents inhibit the "don't eat me" signal, thereby "unmasking" cancer cells for recognition and elimination by phagocytes.[1] While "PS47" is not a standard public designation, these application notes will focus on a well-characterized and clinically evaluated anti-CD47 antibody, Hu5F9-G4 (magrolimab) , to provide a comprehensive guide for researchers. Hu5F9-G4 is a humanized IgG4 monoclonal antibody that potently blocks the human CD47-SIRPα interaction.[4][5]

Mechanism of Action

The primary mechanism of action for anti-CD47 antibodies is the blockade of the CD47-SIRPα inhibitory signal.[6] On cancer cells, pro-phagocytic signals such as calreticulin are often expressed, marking them for destruction. However, the overexpressed CD47 engages with SIRPα on macrophages, leading to the phosphorylation of the SIRPα cytoplasmic immunoreceptor tyrosine-based inhibition motifs (ITIMs). This, in turn, recruits and activates phosphatases SHP-1 and SHP-2, which suppress the pro-phagocytic signaling cascade.[7]

By binding to CD47, antibodies like Hu5F9-G4 physically prevent this interaction, allowing the pro-phagocytic signals to dominate and trigger the engulfment and destruction of the tumor cell by macrophages.[1] This process can also lead to the cross-presentation of tumor antigens by macrophages, potentially bridging the innate and adaptive immune responses.[8]

Quantitative Data Summary

Preclinical studies in various animal models have demonstrated the efficacy of Hu5F9-G4 (magrolimab), both as a monotherapy and in combination with other agents. The following tables summarize key quantitative data from these studies.

Table 1: Monotherapy Efficacy of Hu5F9-G4 in Xenograft Models

| Cancer Type | Animal Model | Treatment Regimen | Key Outcomes | Reference |

| Acute Myeloid Leukemia (AML) | Patient-Derived Xenograft (PDX) in NSG mice | 100 µ g/mouse , every other day | Complete eradication of human AML, long-term disease-free survival. | [4][5] |

| Pediatric AML (KMT2A-rearranged) | PDX in NSGS mice | Not specified | Significantly improved survival and decreased bone marrow disease burden. | [9] |

| Solid Tumors (various) | Human tumor xenograft models | Not specified | Inhibition of tumor cell growth and induction of remission in established tumors. | [10] |

Table 2: Combination Therapy Efficacy with Hu5F9-G4 in Xenograft Models

| Cancer Type | Animal Model | Combination Treatment | Key Outcomes | Reference | | :--- | :--- | :--- | :--- | | Non-Hodgkin's Lymphoma (NHL) | PDX in NSG mice | Hu5F9-G4 + Rituximab (anti-CD20) | Synergistic elimination of NHL engraftment, leading to cure. |[4][5] | | Pediatric AML | PDX in NSGS mice | Magrolimab + Cytarabine | Significantly improved survival in all three tested models. |[9] | | Pediatric AML | PDX in NSGS mice | Magrolimab + Azacitidine | Significantly improved survival in two of three tested models. |[9][11] | | Colorectal Cancer (RAS wildtype & mutant) | PDX models | Hu5F9-G4 + Cetuximab (anti-EGFR) | Synergistic tumor elimination in both RAS wildtype and resistant models. |[12] | | Breast Cancer (HER2+) | PDX model | Hu5F9-G4 + Trastuzumab (anti-HER2) | Profound anti-tumor synergy compared to either antibody alone. |[12] |

Experimental Protocols

This section provides a detailed protocol for a typical in vivo efficacy study using an anti-CD47 antibody in a patient-derived xenograft (PDX) mouse model of a hematologic malignancy.

Objective: To evaluate the anti-tumor efficacy of an anti-CD47 antibody as a single agent and in combination with a standard-of-care therapeutic in a human cancer PDX model.

Materials:

-

Animal Model: Immunodeficient mice (e.g., NOD-scid IL2Rgammanull or NSG mice), 6-8 weeks old.

-

Cells: Viably cryopreserved human cancer cells from a PDX model.

-

Therapeutics:

-

Anti-human CD47 antibody (e.g., Hu5F9-G4/magrolimab).

-

Control IgG4 antibody.

-

Combination agent (e.g., Rituximab, Azacitidine).

-

Vehicle control for each agent.

-

-

Reagents: Phosphate-Buffered Saline (PBS), cell culture media, Matrigel (optional).

-

Equipment: Syringes, needles (e.g., 27G), caliper, animal housing facilities.

Protocol:

-

Animal Acclimation: Acclimate mice to the facility for at least one week prior to the experiment.

-

Cell Preparation and Implantation:

-

Thaw cryopreserved PDX cells and wash with sterile PBS or media.

-

Resuspend cells at a concentration of 1-5 x 10^6 cells per 100 µL. Mixing with Matrigel can improve engraftment for some solid tumors.

-

Implant cells into the mice. For hematologic malignancies, this is typically done via intravenous (tail vein) injection. For solid tumors, subcutaneous injection into the flank is common.

-

-

Tumor Engraftment and Randomization:

-

Monitor mice for signs of tumor engraftment. For hematologic malignancies, this may involve periodic peripheral blood sampling to detect circulating human cancer cells (e.g., hCD45+). For solid tumors, monitor for palpable tumors and measure with calipers.

-

Once engraftment is confirmed or tumors reach a predetermined size (e.g., 100-200 mm³), randomize mice into treatment groups (n=8-10 mice per group).

-

-

Treatment Administration:

-

Prepare therapeutic agents according to the manufacturer's instructions. Dilute in sterile PBS or the recommended vehicle.

-

Administer treatment as per the study design. A typical regimen for Hu5F9-G4 in mice is 100-250 µg per mouse via intraperitoneal (IP) injection, administered every other day or twice weekly.[4]

-

Administer control IgG and vehicle on the same schedule to the respective control groups.

-

For combination studies, administer the second agent according to its established preclinical protocol.

-

-

Monitoring and Endpoints:

-

Tumor Growth (Solid Tumors): Measure tumor volume with calipers 2-3 times per week. Volume (mm³) = (Length x Width²) / 2.

-

Disease Burden (Hematologic Malignancies): Perform flow cytometry on peripheral blood, bone marrow, and spleen at the end of the study to quantify the percentage of human cancer cells (e.g., %hCD45+).[9]

-

Survival: Monitor mice daily for signs of toxicity or disease progression (e.g., weight loss, hind-limb paralysis, poor body condition). Euthanize mice when they meet pre-defined humane endpoints. Record the date of euthanasia for survival analysis.

-

Body Weight: Record the body weight of each mouse 2-3 times per week as a measure of general health and toxicity.

-

-

Data Analysis:

-

Compare tumor growth curves between treatment groups.

-

Analyze differences in final tumor weight or disease burden in tissues.

-

Generate Kaplan-Meier survival curves and perform statistical analysis (e.g., log-rank test).

-

Pharmacokinetics and Toxicology Considerations

-

Pharmacokinetics: In non-human primates, Hu5F9-G4 was shown to be safely administered intravenously at doses that achieve potentially therapeutic serum levels.[4][5] In a human phase I trial, a half-life of approximately 13 days was observed at maintenance doses of 10 mg/kg or more.[13]

-

Toxicology: The primary on-target toxicity associated with CD47 blockade is a transient anemia.[12] This is due to the role of CD47 in protecting aging red blood cells from clearance. This effect has been mitigated in clinical trials by using a lower "priming" dose followed by higher "maintenance" doses, allowing the body to compensate by increasing reticulocyte production.[10][13] Researchers should monitor hematological parameters (e.g., hemoglobin, hematocrit) in animal models, especially during initial dosing.

References

- 1. researchgate.net [researchgate.net]

- 2. academic.oup.com [academic.oup.com]